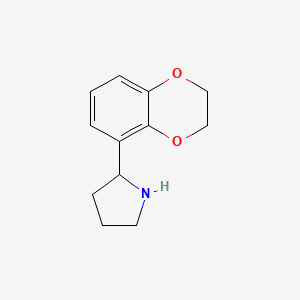

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine

Description

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring (a five-membered amine) attached to the 5-position of a 1,4-benzodioxin scaffold. The benzodioxin moiety consists of a fused benzene ring with two oxygen atoms forming a 1,4-dioxane structure. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting serotonin receptors, particularly 5-HT1A, which are implicated in neurological disorders such as anxiety, depression, and Alzheimer’s disease .

Properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-9(10-4-2-6-13-10)12-11(5-1)14-7-8-15-12/h1,3,5,10,13H,2,4,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCSDLHWGQZNOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C3C(=CC=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups to the pyrrolidine ring.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Piperazine Derivatives

Lecozotan Hydrochloride (CAS: 433282-68-9) replaces the pyrrolidine ring with a piperazine group (a six-membered diamine) and introduces additional substituents, including a pyridinyl-benzamide moiety. The piperazine ring enhances basicity and hydrogen-bonding capacity, which correlates with its potent 5-HT1A receptor antagonism (Ki < 1 nM) and clinical use in Alzheimer’s disease . In contrast, the pyrrolidine derivative lacks the extended aromatic system of Lecozotan, likely reducing binding affinity but improving blood-brain barrier penetration due to lower molecular weight (e.g., ~250 g/mol for the pyrrolidine vs. 520 g/mol for Lecozotan) .

Piperidine Derivatives

The study by van Steen et al. (1998) evaluated N⁴-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines, where piperidine analogs demonstrated moderate 5-HT1A affinity (Ki ~10–100 nM). The pyrrolidine variant, with a smaller ring size, may exhibit faster metabolic clearance but reduced steric hindrance, enabling selective receptor interactions .

Substituent Variations on the Benzodioxin Core

Brominated Derivatives

lists brominated analogs such as 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine (CAS: 52287-51-1) and 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone (CAS: 19815-97-5). These compounds are primarily used as synthetic intermediates rather than bioactive agents, unlike the pyrrolidine derivative, which is tailored for receptor binding .

Benzamide Derivatives

The compound N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-4-(pyridin-4-yl)benzamide (J0P, C21H18N2O3) incorporates a benzamide linkage and pyridinyl group, introducing hydrogen-bonding and π-π stacking capabilities. This design improves selectivity for kinase targets but may compromise metabolic stability compared to the pyrrolidine analog .

Pharmacological and Physicochemical Properties

| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | 5-HT1A Affinity (Ki) | Therapeutic Application |

|---|---|---|---|---|---|

| 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine | Pyrrolidine | None | ~220–250 | Moderate (~50–100 nM) | Preclinical neurological research |

| Lecozotan Hydrochloride | Piperazine | Pyridinyl-benzamide, cyano | 520.00 | <1 nM | Alzheimer’s disease |

| 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine | Benzodioxin | Bromine | 215.04 | N/A | Synthetic intermediate |

| J0P (Benzamide derivative) | Benzodioxin-methyl | Pyridinyl-benzamide | 346.39 | N/A | Kinase inhibition research |

Key Findings :

- Ring Size : Piperazine derivatives (6-membered) generally exhibit higher 5-HT1A affinity than pyrrolidine analogs due to improved receptor fit and basicity .

- Substituent Effects : Bulky groups (e.g., benzamide in J0P) enhance target selectivity but reduce bioavailability. Bromine improves reactivity for further derivatization .

- Therapeutic Potential: The pyrrolidine derivative’s balance of flexibility and simplicity makes it a versatile scaffold for optimizing CNS-targeted drugs with fewer off-target effects.

Biological Activity

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on available research findings.

Chemical Structure

The compound is characterized by a pyrrolidine ring fused with a benzodioxin moiety. This unique structure may contribute to its biological activity by influencing interactions with biological targets.

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of compounds related to 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine. For instance, derivatives of benzisothiazolone, which share structural similarities with this compound, have demonstrated significant antiviral effects against HIV-1. These compounds exhibited effective concentrations (EC50) below 1 µM without inducing cellular toxicity .

The mechanism by which 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine exerts its effects may involve inhibition of viral replication pathways. Similar compounds have been shown to inhibit reverse transcriptase (RT) activities, specifically targeting RNase H and DNA polymerase functions .

Case Studies

A study published in MDPI assessed the antiviral activity of several benzothiazolone derivatives and their analogs. The findings indicated that compounds with structural features akin to 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine could significantly inhibit RT activities with IC50 values ranging from 0.26 µM to 6 µM .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of various compounds related to 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine:

| Compound | Target Activity | IC50 Value (µM) |

|---|---|---|

| 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one | RT RNase H Inhibition | 0.26 ± 0.08 |

| Ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate | RT DNA Polymerase | 1.1 ± 0.3 |

| 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine (analog) | Antiviral Activity | Not specified |

Q & A

Q. How can ligand-based drug design principles be applied to optimize this compound’s affinity for serotonin receptors?

- Methodological Answer : Generate a pharmacophore model using known 5-HT receptor agonists/antagonists. Prioritize hydrophobic features (benzodioxin) and hydrogen bond acceptors (pyrrolidine N). Synthesize analogs with halogen substitutions (e.g., -F at the 4-position) and test via radioligand binding assays. Use QSAR models to correlate logP values with binding ΔG .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.